molecular formula C10H17NO3 B115810 2-methylprop-2-enoic acid;N-propan-2-ylprop-2-enamide CAS No. 151954-97-1

2-methylprop-2-enoic acid;N-propan-2-ylprop-2-enamide

Cat. No.: B115810
CAS No.: 151954-97-1
M. Wt: 199.25 g/mol
InChI Key: BGJOTKHBFYMJST-UHFFFAOYSA-N
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Description

2-methylprop-2-enoic acid;N-propan-2-ylprop-2-enamide is a copolymer composed of N-isopropylacrylamide and methacrylic acid. This compound is known for its unique temperature and pH-responsive properties, making it a valuable material in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-methylprop-2-enoic acid;N-propan-2-ylprop-2-enamide is typically synthesized through radical polymerization. The process involves the polymerization of N-isopropylacrylamide and methacrylic acid in the presence of a radical initiator . The reaction conditions, such as temperature and pH, can be adjusted to control the copolymer’s properties .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale polymerization reactors. The process is optimized to ensure consistent quality and yield of the copolymer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methylprop-2-enoic acid;N-propan-2-ylprop-2-enamide is unique because it combines the temperature-responsive properties of N-isopropylacrylamide with the pH-responsive properties of methacrylic acid. This dual responsiveness makes it a versatile material for various applications .

Properties

IUPAC Name

2-methylprop-2-enoic acid;N-propan-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.C4H6O2/c1-4-6(8)7-5(2)3;1-3(2)4(5)6/h4-5H,1H2,2-3H3,(H,7,8);1H2,2H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJOTKHBFYMJST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C=C.CC(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

151954-97-1
Record name 2-Propenoic acid, 2-methyl-, polymer with N-(1-methylethyl)-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151954-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80164917
Record name Poly(N-isopropylacrylamide-co-methacrylic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151954-97-1
Record name Poly(N-isopropylacrylamide-co-methacrylic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methylprop-2-enoic acid;N-propan-2-ylprop-2-enamide
Reactant of Route 2
2-methylprop-2-enoic acid;N-propan-2-ylprop-2-enamide
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2-methylprop-2-enoic acid;N-propan-2-ylprop-2-enamide
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2-methylprop-2-enoic acid;N-propan-2-ylprop-2-enamide
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Reactant of Route 6
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